
2-Bromo-4-(bromomethyl)pyridine
Overview
Description
2-Bromo-4-(bromomethyl)pyridine is an organic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, one at the second position and the other as a bromomethyl group at the fourth position. It is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Bromopyridines, in general, are known to be used as intermediates in organic synthesis .
Mode of Action
The mode of action of 2-Bromo-4-(bromomethyl)pyridine involves its use as an intermediate in various organic reactions . For instance, it can participate in Suzuki-Miyaura cross-coupling reactions , which involve the coupling of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
It’s worth noting that bromopyridines can be involved in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of This compound ’s action depend on the specific reactions it is involved in. As an intermediate in organic synthesis, its effects would be seen in the final compounds it helps produce .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)pyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination of 4-methylpyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(bromomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is 2-Bromo-4-methylpyridine.
Scientific Research Applications
Organic Synthesis
2-Bromo-4-(bromomethyl)pyridine serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles, such as amines or thiols.
- Cross-Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
- Reduction Reactions : The bromomethyl group can be reduced to a methyl group using reducing agents.
Medicinal Chemistry
This compound has shown potential in drug discovery and development. It acts as a precursor for synthesizing biologically active compounds that may possess therapeutic properties, including:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains and fungi, disrupting cell membranes and metabolic pathways.
- Cytotoxicity and Anticancer Potential : In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Material Science
In industry, this compound is utilized in the production of specialty chemicals and materials, such as:
- Polymers : Enhancing properties like conductivity and strength.
- Dyes : Contributing to the development of advanced materials.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Modifications in side chains significantly affected potency, highlighting the importance of structural variations in developing effective antimicrobial agents.
Case Study 2: Anticancer Investigations
Research conducted on furan-containing compounds demonstrated promising cytotoxic effects on cancer cell lines (e.g., HeLa and A549). The study indicated that structural modifications could enhance anticancer activity, warranting further exploration into derivatives of this compound.
Comparison with Similar Compounds
2-Bromopyridine: Similar in structure but lacks the bromomethyl group.
4-Bromomethylpyridine: Similar but lacks the bromine atom at the second position.
2-Chloropyridine: Contains a chlorine atom instead of bromine at the second position.
Uniqueness: 2-Bromo-4-(bromomethyl)pyridine is unique due to the presence of both a bromine atom and a bromomethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis.
Biological Activity
2-Bromo-4-(bromomethyl)pyridine is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two bromine atoms and a pyridine ring, exhibits a range of biological properties, making it a subject of interest for further research.
- Molecular Formula : CHBrN
- Molecular Weight : 287.38 g/mol
- Physical State : Typically found as a solid with varying melting points depending on purity and form.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Antifungal Properties
In addition to its antibacterial effects, this compound has also demonstrated antifungal activity . It has been tested against common fungal pathogens, showing promising results in inhibiting fungal growth, which could be beneficial in treating infections caused by fungi.
Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro tests revealed that the compound can induce apoptosis in certain types of cancer cells, suggesting potential as an anticancer agent. The specific pathways involved in this cytotoxicity are currently under investigation, with preliminary results indicating involvement of oxidative stress mechanisms .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
Study 2: Cytotoxicity Against Cancer Cells
In another study, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications .
Data Tables
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJMNJBKAPIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513841 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83004-14-2 | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83004-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.